2',3',4',5'-Tetramethyl-2,2,2-trifluoroacetophenone
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Overview
Description
2’,3’,4’,5’-Tetramethyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C12H13F3O. It is a derivative of acetophenone, where the phenyl ring is substituted with four methyl groups and the acetyl group is replaced with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,5’-Tetramethyl-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation of 2,3,4,5-tetramethylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,5’-Tetramethyl-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2’,3’,4’,5’-Tetramethyl-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’,3’,4’,5’-Tetramethyl-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the methyl substitutions on the phenyl ring.
2,3,4,5-Tetramethylacetophenone: Does not have the trifluoromethyl group.
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone: Has only one methyl group on the phenyl ring.
Uniqueness
2’,3’,4’,5’-Tetramethyl-2,2,2-trifluoroacetophenone is unique due to the combination of multiple methyl groups and a trifluoromethyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
886371-40-0 |
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Molecular Formula |
C12H13F3O |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,3,4,5-tetramethylphenyl)ethanone |
InChI |
InChI=1S/C12H13F3O/c1-6-5-10(11(16)12(13,14)15)9(4)8(3)7(6)2/h5H,1-4H3 |
InChI Key |
UFDHGEQYTVLOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C(=O)C(F)(F)F |
Origin of Product |
United States |
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